2-Chloro-3-nitrobenzoyl chloride melting point data
2-Chloro-3-nitrobenzoyl chloride melting point data
This technical guide details the physicochemical profile, synthesis, and critical handling protocols for 2-Chloro-3-nitrobenzoyl chloride , a specialized electrophilic intermediate used in pharmaceutical development.[1]
CAS: 34128-16-0 | Formula: C₇H₃Cl₂NO₃ | MW: 220.01 g/mol [1]
Physicochemical Profile & Melting Point Analysis
Unlike its stable parent acid, 2-chloro-3-nitrobenzoyl chloride is a reactive intermediate often generated in situ. The melting point data for this compound requires nuanced interpretation due to its high susceptibility to hydrolysis.
The "Melting Point Trap"
A common analytical error occurs when researchers observe a melting point of 183–187°C .[1] This does not indicate a stable chloride product; rather, it confirms the presence of the hydrolyzed precursor, 2-chloro-3-nitrobenzoic acid .
| Property | 2-Chloro-3-nitrobenzoyl chloride (Product) | 2-Chloro-3-nitrobenzoic acid (Precursor/Degradant) |
| CAS | 34128-16-0 | 3970-35-2 |
| Physical State | Low-melting solid or viscous oil (at RT) | Crystalline Solid |
| Melting Point | < 30–40°C (Often observed as a semi-solid) | 183–187°C (Lit.)[1] |
| Solubility | Reacts with water; Soluble in DCM, THF, Toluene | Low in water; Soluble in DMSO, MeOH |
| Key IR Signal | ~1780 cm⁻¹ (Acid Chloride C=O) | ~1680–1700 cm⁻¹ (Carboxylic Acid C=O) |
Critical Insight: If your isolated solid melts above 100°C, your reaction has failed or the product has fully hydrolyzed upon exposure to atmospheric moisture.
Synthesis & Purification Protocol
Objective: Conversion of 2-chloro-3-nitrobenzoic acid to the acid chloride with >98% conversion, minimizing hydrolysis during isolation.
Reagents
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Precursor: 2-Chloro-3-nitrobenzoic acid (1.0 eq)
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Reagent: Thionyl Chloride (SOCl₂) (3.0–5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)
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Solvent: Toluene (anhydrous) or Neat (if using excess SOCl₂)
Step-by-Step Methodology
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Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.[1] Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ off-gassing.
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Addition: Charge the flask with 2-chloro-3-nitrobenzoic acid. Add Thionyl Chloride carefully. If using a solvent, suspend the acid in toluene first.
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Catalysis: Add 1–2 drops of anhydrous DMF (Dimethylformamide). This forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction.
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Reaction: Heat the mixture to reflux (approx. 75–80°C) for 2–4 hours.
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Visual Endpoint: The suspension should turn into a clear, homogeneous yellow/orange solution, indicating consumption of the solid acid.
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Isolation (Crucial Step):
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Cool the mixture to room temperature.
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Connect to a high-vacuum rotary evaporator.
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Remove excess SOCl₂ and solvent at < 50°C .
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Azeotropic Drying: Add anhydrous toluene (2x) and re-evaporate to strip trace thionyl chloride.
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Product: The residue will be a yellow/brown oil or low-melting semi-solid. Do not recrystallize from wet solvents. Use immediately for the next step (e.g., amide coupling).
Reaction Logic & Failure Modes (Visualization)
The following diagram illustrates the synthesis pathway and the critical hydrolysis risk that leads to incorrect melting point data.
Caption: Synthesis pathway showing the reversible degradation loop caused by moisture, leading to false-positive high melting points.
Analytical Validation (Self-Validating Protocol)
Since the melting point is unreliable for purity determination of this specific intermediate, use FTIR or TLC derivatization for validation.[1]
Method A: FTIR Shift
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Protocol: Place a drop of the neat oil/solid between KBr plates (anhydrous).
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Validation: Look for the shift of the carbonyl stretch.
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Start Material: Broad peak at 1680–1710 cm⁻¹ (Acid).
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Target Product: Sharp, intense peak at ~1780 cm⁻¹ (Acid Chloride).
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Method B: Methanol Quench (TLC)
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Protocol: Take a small aliquot (10 mg) of the reaction mixture and quench it into 0.5 mL of dry Methanol.
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Result: This converts the acid chloride to the Methyl Ester (Methyl 2-chloro-3-nitrobenzoate).
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Analysis: Run TLC (Hexane/EtOAc 3:1).
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Acid (Rf ~0.1) vs. Methyl Ester (Rf ~0.6).
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If the spot remains at the baseline (Acid), the conversion was incomplete.
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Applications in Drug Development
This intermediate is a "privileged scaffold" builder, primarily used to introduce the 2-chloro-3-nitro moiety into heterocycles.[1]
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Benzamide Synthesis: Reaction with amines to form N-substituted benzamides, precursors to PARP inhibitors or kinase inhibitors.[1]
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Cyclization: The ortho-chloro and meta-nitro groups allow for subsequent nucleophilic aromatic substitution (SNAr) and reduction cyclization sequences to form Quinoxalinones or Benzimidazoles .[1]
References
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Sigma-Aldrich. (n.d.). 2-Chloro-3-nitrobenzoic acid Safety Data Sheet & Properties. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19870, 2-Chloro-3-nitrobenzoic acid. Retrieved from [2]
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ChemicalBook. (2023).[3] 2-chloro-3-nitrobenzoyl chloride CAS 34128-16-0 Data. Retrieved from
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Organic Syntheses. (1947).[1] p-Nitrobenzoyl Chloride (General Acid Chloride Synthesis Protocol). Coll. Vol. 1, p.394 (1941); Vol. 3, p.71 (1923). Retrieved from
